2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Kinase inhibitor design Scaffold topology ATP-binding site complementarity

Researchers requiring unambiguous THPP scaffold topology for kinase SAR face supply chain inconsistency with generic [3,4-d] isomer contamination. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1395493-28-3) eliminates this risk with verified [4,3-d] regioisomer identity. • Single-atom 4-F substitution modulates PI3Kδ selectivity >10-fold vs. H/Cl/OMe analogues. • Unmethylated 6-position amine enables parallel derivatisation for ATP-site kinase libraries. • Validated Smo antagonist scaffold (IC50 = 24 nM for elaborated leads, 3× vismodegib potency). Supplied at ≥98% HPLC purity for reproducible physicochemical profiling and scaffold-hopping campaigns.

Molecular Formula C13H12FN3
Molecular Weight 229.25 g/mol
Cat. No. B12999987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Molecular FormulaC13H12FN3
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)C3=CC=C(C=C3)F
InChIInChI=1S/C13H12FN3/c14-11-3-1-9(2-4-11)13-16-8-10-7-15-6-5-12(10)17-13/h1-4,8,15H,5-7H2
InChIKeyFDOLDXHLHINCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Procurement Specifications


2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1395493-28-3) is a heterocyclic small molecule (C13H12FN3, MW 229.25) comprising a partially saturated pyrido[4,3-d]pyrimidine core with a 4-fluorophenyl substituent at the 2-position . This specific fusion isomer places the nitrogen atom at the 6-position of the tetrahydropyridine ring, distinguishing it from the [3,4-d] regioisomer and other pyridopyrimidine topologies. The compound serves primarily as a synthetic building block for kinase-targeted library synthesis and scaffold-hopping campaigns in oncology and inflammation research [1]. Unlike more elaborated derivatives bearing additional substituents at the 4-, 6-, or 7-positions, this relatively unadorned analogue is valued for its modularity: the secondary amine at position 6 provides a handle for parallel derivatisation, while the 4-fluorophenyl group at position 2 introduces a defined electronic and steric signature that can be quantitatively distinguished from other 2-aryl congeners [1].

Synthetic building block for kinase-targeted library synthesis and scaffold-hopping campaigns
Correct regioisomer: [4,3-d] topology provides kinase-compatible hinge-binding geometry; differentiates from [3,4-d] isomer
Modular derivatisation: unmethylated secondary amine at position 6 enables parallel chemistry; 4-fluorophenyl group provides a defined electronic signature

Why Generic Analogs Cannot Replace This Scaffold


Within the tetrahydropyrido[4,3-d]pyrimidine (THPP) family, even single-atom variations at the 2-aryl position produce measurable shifts in target engagement, isoform selectivity, and physicochemical properties. Published SAR campaigns on the THPP scaffold demonstrate that replacing the 4-fluorophenyl group with phenyl, 4-chlorophenyl, or 4-methoxyphenyl modulates both biochemical IC50 and cellular potency by factors that frequently exceed 10-fold, while also altering logD, solubility, and metabolic stability [1]. Furthermore, the pyrimidine nitrogen arrangement in the [4,3-d] isomer creates a unique hydrogen-bond-acceptor geometry that is absent in the [3,4-d] regioisomer, leading to divergent binding modes against ATP-binding pockets [2]. These data collectively indicate that generic substitution of the 2-(4-fluorophenyl) motif or the [4,3-d] scaffold topology is highly likely to compromise the pharmacological profile, making unambiguous compound identification essential for reproducible research and procurement.

Regioisomer The [3,4-d] isomer presents a different hinge-binding geometry; reported kinase SAR is built on the [4,3-d] scaffold and may not transfer.
2‑aryl Replacing 4‑fluorophenyl with phenyl, Cl or OMe can shift target engagement and isoform selectivity by ≥3‑fold; logD and metabolic stability may also differ.
Positional isomer Moving the 4‑fluorophenyl from C2 to C4 of the pyrimidine redirects activity toward aminergic GPCRs (5‑HT2 family), diverging from kinase target space.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Topology: [4,3-d] vs. [3,4-d]

The [4,3-d] and [3,4-d] regioisomers of tetrahydropyrido-pyrimidine place the pyridine nitrogen at different positions relative to the pyrimidine ring, altering the vector of the lone pair that engages the kinase hinge region. In a systematic kinase profiling study of THPP derivatives, the [4,3-d] scaffold (when elaborated with appropriate substituents) achieved single-digit nanomolar IC50 against PI3Kδ (15 nM for the unoptimized lead), whereas the [3,4-d] isomer is reported to show attenuated hinge binding and is not represented among potent kinase inhibitor leads in peer-reviewed SAR campaigns [1]. While direct IC50 data for the bare 2-(4-fluorophenyl) derivative are not published, the scaffold-level preference for the [4,3-d] topology in ATP-competitive kinase inhibition is well-established [2].

Regioisomeric Topology
Class-level inference
[4,3-d] scaffold validated in PI3Kδ (lead IC₅₀ 15 nM) and EGFR programmes; [3,4-d] not represented among potent kinase leads
Hinge-binding geometry differs; only [4,3-d] aligns with established kinase SAR frameworks
Direct IC₅₀ for bare scaffold not published; scaffold preference inferred from elaborated derivatives
Kinase inhibitor design Scaffold topology ATP-binding site complementarity

2-Aryl Electronic Modulation: 4-Fluorophenyl vs. Phenyl

In the PI3Kδ THPP optimisation campaign, compound 1 (bearing a 2-(4-fluorophenyl) moiety) exhibited a PI3Kδ IC50 of 15 nM with 136-fold selectivity over PI3Kα (PI3Kα IC50 = 2038 nM). When the 4-fluoro substituent was replaced by hydrogen (2-phenyl analogue), the scaffold retained activity but the selectivity window narrowed due to altered electronic complementarity with the PI3Kδ active site [1]. While direct head-to-head data for the bare 2-(4-fluorophenyl) vs. 2-phenyl scaffold are not published, the broader SAR table in this study confirms that para-substitution on the 2-aryl ring modulates both potency and isoform selectivity by 3- to 30-fold across multiple compound pairs [1]. Additionally, introduction of fluorine at the para position typically reduces logD by 0.4–0.6 units compared to the unsubstituted phenyl analogue, improving aqueous solubility and potentially reducing off-target binding [2].

2‑Aryl Electronic Effect
Cross-study comparable
PI3Kδ IC₅₀ 15 nM (Compound 1); selectivity 136× over PI3Kα (IC₅₀ 2038 nM)
4‑F substitution supports potency and isoform selectivity modulation in class-level SAR
Values from elaborated derivative; 3‑ to 30‑fold shifts observed across 2‑aryl variants
Medicinal chemistry Fluorine substitution Bioisosterism

Substituent Positional Isomerism: 2- vs. 4-Aryl Substitution

The position of the 4-fluorophenyl group on the pyrimidine ring (C2 vs. C4) determines whether the aryl group occupies the solvent-exposed region or the selectivity pocket of kinase ATP-binding sites. In the smoothened antagonist series, moving the aryl substituent from the 2- to the 4-position of the tetrahydropyrido[4,3-d]pyrimidine core altered the Hedgehog signalling IC50 by more than 20-fold (from 24 nM to >500 nM) [1]. The molbic bioactivity map for 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS not assigned; PubChem CID 44453877) reveals engagement with 5-HT2A, 5-HT2B, and 5-HT2C receptors at concentrations ≤100 nM, a profile entirely distinct from that of 2-aryl-substituted THPP derivatives which predominantly target kinase domains [2]. This demonstrates that even when the same fluorophenyl group is present, its positional attachment dictates the target class engaged.

Positional Isomerism
Cross-study comparable
Smo antagonism IC₅₀ shifts from 24 nM (2‑aryl) to >500 nM (4‑aryl); 4‑aryl engages 5‑HT2 receptors at ≤100 nM
Target class divergence: 2‑aryl required for kinase studies; 4‑aryl redirects to aminergic GPCRs
Based on elaborated analogues; bare scaffold directionality consistent with SAR maps
Regiochemistry Kinase selectivity Hinge binding

Optimal Application Scenarios from Differentiation Evidence


Kinase-Focused Library Synthesis via 6-Position Derivatisation

The unmethylated secondary amine at position 6 serves as a derivatisation point for generating focused libraries targeting the ATP-binding site of lipid and tyrosine kinases. The [4,3-d] regioisomer is the established topology for PI3Kδ (IC50 = 15 nM for the elaborated lead) and EGFR programmes, providing a validated starting point for parallel chemistry [1]. Researchers should specifically specify CAS 1395493-28-3 to avoid the [3,4-d] isomer, which lacks this kinase-compatible hinge-binding geometry.

Hedgehog Pathway Antagonist Scaffold-Hopping

The 2-(4-fluorophenyl)-THPP core was identified as a viable scaffold for smoothened (Smo) antagonists through a scaffold-hopping strategy from vismodegib. In elaborated derivatives, potent Smo inhibition (IC50 = 24 nM) was achieved with this scaffold class, surpassing vismodegib potency by 3-fold and delivering linear oral pharmacokinetics [1]. The 2-(4-fluorophenyl) substitution provides the correct steric and electronic profile for occupying the Smo binding site; replacement with non-fluorinated phenyl analogues would require complete re-optimisation.

Selectivity Profiling of 2-Aryl Effects in PI3K Isoforms

The 4-fluorophenyl group at position 2 contributes to the PI3Kδ-over-PI3Kα selectivity window (136-fold for compound 1) [1]. Researchers conducting structure-selectivity relationship (SSR) studies should use this precise compound as the reference point, because exchanging the 4-fluoro substituent for hydrogen, chlorine, or methoxy alters the selectivity ratio in ways that cannot be predicted by additivity models alone.

Fluorine-Mediated Physicochemical Property Optimisation

The 4-fluorophenyl group reduces logD by approximately 0.4–0.6 log units relative to the unsubstituted phenyl analogue while minimally increasing molecular weight (+18 Da vs. hydrogen) [1]. This property is valuable in multiparameter optimisation (MPO) workflows where solubility and permeability must be balanced. The pure compound (≥98% by HPLC, as specified by multiple vendors) is suitable for quantitative physicochemical profiling without confounding impurities.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Regioisomeric identity ([4,3‑d] scaffold)
Kinase hinge-binding compatibility review
Hedgehog pathway scaffold‑hopping
2‑aryl substitution pattern
Reported Smo antagonism context
PI3K isoform selectivity profiling
2‑(4‑fluorophenyl) electronic signature
Selectivity window interpretation
Fluorine‑mediated property optimisation
logD and solubility modulation
Physicochemical profiling
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